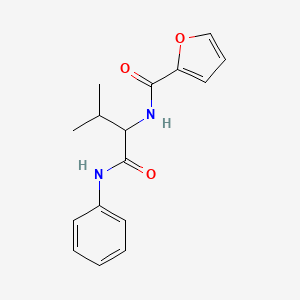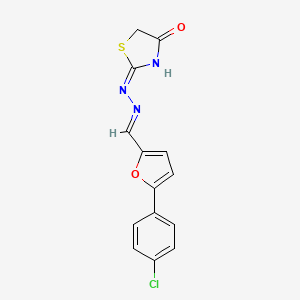![molecular formula C15H12BrN3O2S B6056052 (2Z)-5-[(4-Bromophenyl)methyl]-2-[(2E)-2-[(furan-2-YL)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B6056052.png)
(2Z)-5-[(4-Bromophenyl)methyl]-2-[(2E)-2-[(furan-2-YL)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-5-[(4-Bromophenyl)methyl]-2-[(2E)-2-[(furan-2-YL)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a bromophenyl group, a furan ring, and a thiazolidinone core, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-5-[(4-Bromophenyl)methyl]-2-[(2E)-2-[(furan-2-YL)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one typically involves a multi-step process:
Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting a suitable thioamide with an α-halo ketone under basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction, where a bromophenyl halide reacts with the thiazolidinone intermediate.
Formation of the Hydrazone Linkage: The hydrazone linkage is formed by reacting the thiazolidinone intermediate with a furan-2-carbaldehyde in the presence of a suitable catalyst, such as acetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to a hydrazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted thiazolidinones.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains.
Medicine
In medicinal research, (2Z)-5-[(4-Bromophenyl)methyl]-2-[(2E)-2-[(furan-2-YL)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one is being investigated for its anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells.
Industry
Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity makes it a valuable intermediate in the synthesis of various bioactive compounds.
Mécanisme D'action
The mechanism of action of (2Z)-5-[(4-Bromophenyl)methyl]-2-[(2E)-2-[(furan-2-YL)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one involves multiple molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and interferes with essential enzymes, leading to cell death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2Z)-5-[(4-Chlorophenyl)methyl]-2-[(2E)-2-[(furan-2-YL)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one
- (2Z)-5-[(4-Methylphenyl)methyl]-2-[(2E)-2-[(furan-2-YL)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one
Uniqueness
Compared to its analogs, (2Z)-5-[(4-Bromophenyl)methyl]-2-[(2E)-2-[(furan-2-YL)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one exhibits enhanced biological activity due to the presence of the bromine atom, which can influence the compound’s electronic properties and reactivity.
Propriétés
IUPAC Name |
(2Z)-5-[(4-bromophenyl)methyl]-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O2S/c16-11-5-3-10(4-6-11)8-13-14(20)18-15(22-13)19-17-9-12-2-1-7-21-12/h1-7,9,13H,8H2,(H,18,19,20)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCLGULHWTXSEK-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NN=C2NC(=O)C(S2)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=N/N=C\2/NC(=O)C(S2)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[[1-[(2-cyclopentyloxyphenyl)methyl]piperidin-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B6055976.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N,2,2-trimethylpropanamide](/img/structure/B6055979.png)

![ethyl 2-[(4-tert-butylbenzoyl)amino]-5-[4-(methoxycarbonyl)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6056008.png)
![3-(4-CHLOROPHENYL)-3-[(4-FLUOROPHENYL)FORMAMIDO]PROPANOIC ACID](/img/structure/B6056016.png)
![1-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-N-phenyl-3-piperidinamine](/img/structure/B6056019.png)
![2-[4-(cyclohexylcarbonyl)-2-morpholinyl]-N,N-dimethylethanamine](/img/structure/B6056027.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-2-methylpropyl 4-bromobenzoate](/img/structure/B6056034.png)

![2-[(3,5-Dimethyl-2-pyrazol-1-ylphenyl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane](/img/structure/B6056057.png)
![3-butyl-1-methyl-4-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-2-piperazinone](/img/structure/B6056072.png)
![N-[1-methyl-2-(3-pyridinyl)ethyl]-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B6056079.png)
![N-(1-cyclopropylethyl)-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B6056083.png)

